Cas no 102994-04-7 (1H-1,2,4-Triazole,1-[bis(4-chlorophenyl)methyl]-)
102994-04-7 structure
Product Name:1H-1,2,4-Triazole,1-[bis(4-chlorophenyl)methyl]-
Numero CAS:102994-04-7
MF:C15H11Cl2N3
MW:304.173940896988
CID:125380
PubChem ID:4207739
Update Time:2025-04-18
1H-1,2,4-Triazole,1-[bis(4-chlorophenyl)methyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-1,2,4-Triazole,1-[bis(4-chlorophenyl)methyl]-
- 1,4'-DICHLOROBENZYL-1,2,4-TRIAZOLE
- 1-[bis(4-chlorophenyl)methyl]-1,2,4-triazole
- 1,4'-Dihlorobenzhydryl-1,2,4-triazole
- 1-[di(4-chlorophenyl)methyl]-1H-1,2,4-triazole
- 1-<bis(4-chlorophenyl)methyl>-1H-1,2,4-triazole
- AKOS015961626
- FT-0642512
- AC-14368
- 1-(Bis(4-chlorophenyl)methyl)-1H-1,2,4-triazole
- CHEMBL341386
- DTXSID50400854
- J-000853
- 1-[Bis-(4-chloro-phenyl)-methyl]-1H-[1,2,4]triazole
- BDBM50014780
- 102994-04-7
-
- Inchi: 1S/C15H11Cl2N3/c16-13-5-1-11(2-6-13)15(20-10-18-9-19-20)12-3-7-14(17)8-4-12/h1-10,15H
- Chiave InChI: UZDYDLXXMIVUMU-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)C(C1C=CC(=CC=1)Cl)N1C=NC=N1
Proprietà calcolate
- Massa esatta: 303.03300
- Massa monoisotopica: 303.033
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 20
- Conta legami ruotabili: 3
- Complessità: 278
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 30.7A^2
- XLogP3: 4.5
Proprietà sperimentali
- Densità: 1.33
- Punto di ebollizione: 480.1°C at 760 mmHg
- Punto di infiammabilità: 244.2°C
- Indice di rifrazione: 1.653
- PSA: 30.71000
- LogP: 4.22260
1H-1,2,4-Triazole,1-[bis(4-chlorophenyl)methyl]- Letteratura correlata
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
102994-04-7 (1H-1,2,4-Triazole,1-[bis(4-chlorophenyl)methyl]-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso